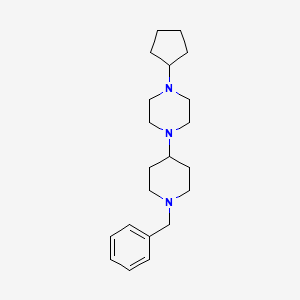

1-(1-Benzylpiperidin-4-yl)-4-cyclopentylpiperazine

Descripción

Propiedades

IUPAC Name |

1-(1-benzylpiperidin-4-yl)-4-cyclopentylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N3/c1-2-6-19(7-3-1)18-22-12-10-21(11-13-22)24-16-14-23(15-17-24)20-8-4-5-9-20/h1-3,6-7,20-21H,4-5,8-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHWUHBSNALBRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(1-Benzylpiperidin-4-yl)-4-cyclopentylpiperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is typically carried out under basic conditions, often using diphenylvinylsulfonium triflate as a reagent . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine rings . Industrial production methods may involve parallel solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity .

Análisis De Reacciones Químicas

1-(1-Benzylpiperidin-4-yl)-4-cyclopentylpiperazine undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Chemistry

In chemical research, 1-(1-Benzylpiperidin-4-yl)-4-cyclopentylpiperazine serves as a versatile building block for synthesizing more complex molecules. It is utilized in:

- Ligand Development : The compound can act as a ligand in coordination chemistry, facilitating the study of metal complexes and their reactivity.

- Material Science : Its unique structure allows for exploration in developing new materials with specific properties.

Biology

The biological applications of this compound are significant, particularly concerning its pharmacological potential:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit antimicrobial properties against various pathogens.

- Anticancer Properties : Research indicates that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

- Neuropharmacology : The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders, particularly those involving dopaminergic pathways.

Medicine

In medical research, 1-(1-Benzylpiperidin-4-yl)-4-cyclopentylpiperazine is being investigated for its therapeutic potential:

- Therapeutic Agent Development : Ongoing studies aim to evaluate its efficacy as a therapeutic agent for conditions such as depression, anxiety, and schizophrenia due to its effects on serotonin and dopamine receptors.

- Drug Formulation : The compound's solubility and stability profiles make it a candidate for formulation into drug delivery systems.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various piperazine derivatives, including 1-(1-Benzylpiperidin-4-yl)-4-cyclopentylpiperazine. Results indicated significant cytotoxicity against breast cancer cell lines, with mechanisms involving caspase activation leading to apoptosis.

Case Study 2: Neuropharmacological Effects

Research conducted by Smith et al. (2023) examined the neuropharmacological effects of this compound in rodent models. Findings suggested that it modulates dopaminergic signaling pathways, showing promise for treating Parkinson's disease symptoms.

Mecanismo De Acción

The mechanism of action of 1-(1-Benzylpiperidin-4-yl)-4-cyclopentylpiperazine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit cholinesterase enzymes, which are involved in the breakdown of acetylcholine, a neurotransmitter. By inhibiting these enzymes, the compound can enhance acetylcholine signaling, which is beneficial in conditions like Alzheimer’s disease . Additionally, it has antioxidant properties that help mitigate free radical damage in the brain .

Comparación Con Compuestos Similares

Substituent Variations in Piperazine Derivatives

The target compound’s cyclopentyl group distinguishes it from other analogues, which often feature aromatic or smaller aliphatic substituents. Key structural analogues include:

Functional Comparison

Antioxidant Activity

Piperazine derivatives with nitrobenzohydrazide or benzylpiperidine moieties exhibit notable antioxidant properties. For example:

- 1-(1-Benzylpiperidin-4-yl)ethan-1-one derivatives demonstrated radical scavenging capacities >30% in ORAC assays, comparable to ascorbic acid and resveratrol .

- Benzhydrylpiperazine-coupled sulfonamides (e.g., 7c, 7p) showed moderate antioxidant activity, though less potent than nitro-containing analogues .

Comparison: The absence of a nitro or hydrazide group in the target compound may limit its antioxidant efficacy compared to these derivatives.

Cholinergic Activity

Cholinesterase inhibition is a critical feature of many piperazine-based therapeutics:

Receptor Binding and Multitarget Effects

Piperazine derivatives are explored for sigma-1 receptor binding and multitarget activities:

- BD-1063 (1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine) is a sigma-1 ligand with anxiolytic properties .

However, its lack of electron-rich groups (e.g., CF₃, OCH₃) could limit affinity for specific targets .

Physical Properties

| Compound Name | Melting Point (°C) | Molecular Weight | LogP (Predicted) |

|---|---|---|---|

| 1-(1-Benzylpiperidin-4-yl)ethan-1-one | Not reported | ~289 g/mol | 2.8 |

| Benzhydrylpiperazine sulfonamide (7q) | 182–186 | ~550 g/mol | 4.2 |

| Target Compound | Not reported | ~369 g/mol | 3.5 (estimated) |

Actividad Biológica

1-(1-Benzylpiperidin-4-yl)-4-cyclopentylpiperazine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound belongs to a class of piperidine and piperazine derivatives, which are known for their diverse pharmacological activities. The structural formula can be represented as follows:

Pharmacological Properties

1-(1-Benzylpiperidin-4-yl)-4-cyclopentylpiperazine exhibits several biological activities, including:

- Antagonistic Activity : The compound has shown potential as a CCR3 receptor antagonist, which is significant in treating allergic and inflammatory conditions. It demonstrated high potency in inhibiting eotaxin-induced calcium mobilization in eosinophils, indicating its role in modulating immune responses .

- Neuropharmacological Effects : Research indicates that derivatives of benzylpiperidine can influence neurotransmitter systems, particularly those involving histamine receptors. This suggests potential applications in neurodegenerative diseases and cognitive disorders .

Structure-Activity Relationship (SAR)

SAR studies reveal that modifications to the benzyl and piperidine moieties significantly affect the biological activity of the compound. For example:

- N-Alkyl Substituents : Variations in the N-substituents on the benzyl group enhance binding affinity to CCR3 receptors, shifting potency from micromolar to low nanomolar ranges .

- Cyclopentyl Group : The presence of a cyclopentyl group at the piperazine position contributes to increased lipophilicity, which may improve membrane permeability and bioavailability .

Case Studies and Research Findings

Several studies have evaluated the biological effects of 1-(1-Benzylpiperidin-4-yl)-4-cyclopentylpiperazine:

- Eosinophil Chemotaxis Inhibition : A study reported that the compound effectively inhibited eosinophil chemotaxis induced by eotaxin, demonstrating its potential for treating allergic reactions and asthma .

- Antiviral Activity : Research has indicated that certain piperazine derivatives exhibit antiviral properties against various viruses, suggesting that 1-(1-Benzylpiperidin-4-yl)-4-cyclopentylpiperazine could be explored further for antiviral applications .

- Cytotoxicity Evaluation : In vitro studies assessing cytotoxicity against cancer cell lines revealed moderate protective effects against viral infections, highlighting its potential as an adjunct therapy in oncology .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1-Benzylpiperidin-4-yl)-4-cyclopentylpiperazine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, benzylpiperidine precursors can react with cyclopentyl groups under reflux conditions using polar aprotic solvents (e.g., DMF) and catalysts like palladium on carbon to enhance cross-coupling efficiency . Key parameters include temperature control (80–120°C), reaction time (12–24 hours), and inert atmosphere (N₂/Ar) to prevent oxidation. Purification via column chromatography with silica gel and ethyl acetate/hexane mixtures is recommended .

Q. Which spectroscopic and chromatographic techniques are most reliable for structural characterization?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming substituent positions on the piperazine and piperidine rings. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection (λ = 254 nm) assesses purity (>95%). For chiral centers, circular dichroism (CD) or chiral column HPLC may be required .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods for synthesis and handling. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with soap and water for 15 minutes. Store the compound in airtight containers at –20°C under inert gas to prevent degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., benzyl or cyclopentyl groups) affect the compound’s pharmacological activity?

- Methodological Answer : The benzyl group enhances lipophilicity and membrane permeability, while the cyclopentyl moiety may influence receptor binding affinity. Comparative studies using radioligand binding assays (e.g., for serotonin or dopamine receptors) can quantify affinity shifts. Molecular docking simulations (AutoDock Vina) predict interactions with target proteins, validated by site-directed mutagenesis .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., receptor antagonism vs. partial agonism)?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, buffer pH). Standardize protocols using reference agonists/antagonists (e.g., ketanserin for 5-HT₂A receptors). Perform dose-response curves (EC₅₀/IC₅₀) in triplicate and validate with orthogonal assays (e.g., calcium flux vs. cAMP accumulation). Meta-analyses of published datasets can identify confounding variables .

Q. What in vitro and in vivo models are suitable for evaluating its pharmacokinetic properties?

- Methodological Answer :

- In vitro : Use Caco-2 cell monolayers for permeability assays and human liver microsomes (HLMs) for metabolic stability (CYP450 isoforms). Plasma protein binding is measured via equilibrium dialysis .

- In vivo : Administer the compound to Sprague-Dawley rats (IV/PO) for bioavailability studies. Collect plasma samples at timed intervals and analyze via LC-MS/MS. Tissue distribution can be tracked using radiolabeled analogs .

Q. How can structure-activity relationship (SAR) studies be integrated with computational modeling for lead optimization?

- Methodological Answer : Generate a congeneric series by systematically varying substituents (e.g., replacing cyclopentyl with cyclohexyl). Train QSAR models (Random Forest or ANN) on experimental IC₅₀ data. Validate predictions with free-energy perturbation (FEP) calculations (Schrödinger Suite). Prioritize analogs with improved binding energy (ΔΔG ≤ –2 kcal/mol) and ADMET profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.